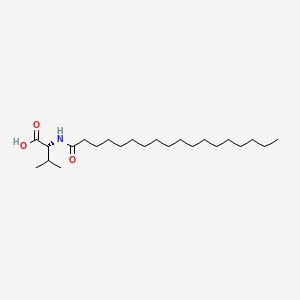

N-Octadecanoyl-D-valine

Description

Properties

Molecular Formula |

C23H45NO3 |

|---|---|

Molecular Weight |

383.6 g/mol |

IUPAC Name |

(2R)-3-methyl-2-(octadecanoylamino)butanoic acid |

InChI |

InChI=1S/C23H45NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(25)24-22(20(2)3)23(26)27/h20,22H,4-19H2,1-3H3,(H,24,25)(H,26,27)/t22-/m1/s1 |

InChI Key |

SIPMISGYHBUSIB-JOCHJYFZSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@H](C(C)C)C(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(C(C)C)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Enantioselective Preparation

Derivatization Strategies for N-Octadecanoyl-D-valine Analogs

The rational design and synthesis of N-Octadecanoyl-D-valine analogs involve the systematic modification of its constituent parts to fine-tune its physicochemical properties. These modifications can be broadly categorized into derivatization of the carboxylic acid group, modification of the N-octadecanoyl chain, and alteration of the D-valine moiety.

Derivatization of the Carboxylic Acid Group

The carboxylic acid group of N-Octadecanoyl-D-valine is a prime site for derivatization, allowing for the synthesis of esters and amides with varied properties.

Esterification: The carboxylic acid can be converted to an ester through reaction with an alcohol, typically under acidic conditions or using coupling agents. This modification alters the polarity and steric bulk of the head group. For instance, the esterification of N-acetyl-D,L-valine with all four monoribonucleotides has been reported to proceed with a preference for the D-isomer. nih.gov While specific examples with N-Octadecanoyl-D-valine are not extensively documented in publicly available literature, the general principles of Fischer esterification or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) are applicable. ajchem-a.com The synthesis of an L-valine ester of ganciclovir, for example, has been achieved using N-CBZ-L-valine and dicyclohexylcarbodiimide. google.com

Modification of the N-Octadecanoyl Chain

Alterations to the long fatty acid chain primarily influence the lipophilicity and self-assembly properties of the molecule.

Varying Chain Length: A straightforward strategy to modify the hydrophobic tail is to utilize fatty acids with different carbon chain lengths in the initial acylation of D-valine. This allows for a systematic study of how chain length affects the molecule's properties. Several N-stearoyl amino acids, which are structurally analogous to N-octadecanoyl-D-valine, have been synthesized by coupling stearic acid (C18) with various amino acids. researchgate.net This same principle can be applied using other fatty acids to generate a homologous series of N-acyl-D-valine derivatives.

Modification of the D-Valine Moiety

Modifications to the D-valine core can involve replacing the entire amino acid or altering its side chain, leading to significant changes in the molecule's steric and electronic properties.

Side Chain Modification: Direct modification of the isopropyl side chain of valine is a more complex synthetic challenge. However, research into the modification of amino acid side chains in other contexts provides potential routes. For instance, the branched aliphatic side chains of isoleucine, leucine, and valine are known to form hydrophobic clusters that are crucial for protein stability. nih.gov While direct chemical modification of the saturated alkyl side chain of valine is difficult, enzymatic or microbial methods could offer potential pathways for introducing functionality.

Below is a table summarizing the derivatization strategies for N-Octadecanoyl-D-valine analogs based on available research findings.

| Modification Site | Derivatization Strategy | Reagents/Methods | Example of Analog/Product | Reference |

| Carboxylic Acid Group | Esterification | Fischer esterification (Alcohol, Acid catalyst); Coupling agents (DCC) | N-Octadecanoyl-D-valine methyl ester | nih.govajchem-a.com |

| Amidation | Acid chloride formation (e.g., SOCl₂) followed by amine addition; Peptide coupling reagents (e.g., DCC, T3P) | N-Octadecanoyl-D-valinamide | ajchem-a.comarpnjournals.orgnih.govresearchgate.netorganic-chemistry.org | |

| N-Octadecanoyl Chain | Varying Acyl Chain Length | Acylation of D-valine with different fatty acid chlorides or anhydrides | N-Hexadecanoyl-D-valine (N-Palmitoyl-D-valine) | researchgate.net |

| N-Dodecanoyl-D-valine (N-Lauroyl-D-valine) | researchgate.net | |||

| D-Valine Moiety | Replacement of Amino Acid | Acylation of different D-amino acids with stearic acid | N-Octadecanoyl-D-alanine | researchgate.net |

| N-Octadecanoyl-D-leucine | researchgate.net | |||

| N-Stearoyl proline | researchgate.net | |||

| N-Stearoyl phenylalanine | researchgate.net |

Supramolecular Assembly and Self Organization Phenomena

Amphiphilic Characteristics and Self-Assembly Propensity of N-Octadecanoyl-D-valine

The tendency of N-Octadecanoyl-D-valine to self-assemble is rooted in its amphiphilic nature. An amphiphile is a chemical compound possessing both hydrophilic (water-loving) and lipophilic (fat-loving) properties. In N-Octadecanoyl-D-valine, these distinct regions are covalently linked. vulcanchem.com

Hydrophobic Region: The long, 18-carbon octadecanoyl (stearoyl) chain is a saturated hydrocarbon tail. This part of the molecule is nonpolar and water-insoluble, driving it to minimize contact with aqueous environments. vulcanchem.comwisc.edu

Hydrophilic Region: The D-valine headgroup, containing a carboxylic acid group and an amide bond, is polar. vulcanchem.com This region can engage in interactions with water and other polar molecules.

This dual character forces the molecules to arrange themselves in a way that shields the hydrophobic tails from water while exposing the hydrophilic heads. This fundamental drive is the basis for its self-assembly into more complex supramolecular structures. The D-configuration of the valine component is a notable stereochemical feature that can influence the packing and chiral recognition within the assembled structures. vulcanchem.com

| Component of N-Octadecanoyl-D-valine | Chemical Nature | Interaction with Water |

| Octadecanoyl Tail | Hydrophobic, Nonpolar | Repelled by water |

| D-Valine Headgroup | Hydrophilic, Polar | Attracted to water |

Mechanisms of Supramolecular Organization

The assembly of N-Octadecanoyl-D-valine molecules into stable, ordered aggregates is a complex process directed by a combination of weak, non-covalent interactions and specific geometric considerations of how the molecules fit together.

Supramolecular assembly is not driven by the formation of strong covalent bonds but rather by a subtle interplay of weaker forces.

Hydrogen Bonding: The D-valine headgroup is a key participant in hydrogen bonding. The amide linkage (-CONH-) contains both a hydrogen bond donor (the N-H group) and an acceptor (the C=O group). proteinstructures.comyoutube.com The terminal carboxylic acid group (-COOH) is also a potent hydrogen bond donor and acceptor. proteinstructures.com These interactions are highly directional and play a crucial role in establishing a specific, repeating order between the hydrophilic headgroups of adjacent molecules. nih.gov This "head-to-tail" hydrogen bonding is a common motif in the self-assembly of similar N-acetylated amino acids, promoting the formation of fibrous structures. researchgate.net

Hydrophobic Interactions: This is the primary driving force for aggregation. The long octadecanoyl tails, along with the hydrophobic isopropyl side chain of valine, are expelled from the aqueous phase. wisc.edufrontiersin.org To minimize their unfavorable contact with water, these tails cluster together, forming a nonpolar core. nih.govnih.gov This effect is entropically driven; by sequestering the hydrophobic chains, the surrounding water molecules become less ordered, leading to a more stable system. Studies on N-acetyl amino acids have shown that the preference for D-isomers in certain reactions can be linked to preferential hydrophobic interactions. nih.govcolab.ws

The final architecture of the supramolecular assembly is highly dependent on the geometry and packing of the individual N-Octadecanoyl-D-valine molecules. The shape of the molecule dictates how it can efficiently fill space.

The relative size of the hydrophilic headgroup versus the hydrophobic tail is critical. This relationship is often described by a packing parameter, which can predict the type of aggregate that will form (e.g., spherical micelles, cylindrical micelles, or bilayers). The branched isopropyl group of the D-valine headgroup introduces specific steric constraints that influence how closely the molecules can pack, affecting the curvature of the resulting aggregate surface. The stereochemistry of the D-amino acid can lead to unique chiral packing arrangements that would differ from its L-amino acid counterpart, potentially resulting in twisted or helical structures. vulcanchem.com

Formation of Hierarchical Nanostructures

Driven by the interactions described above, individual molecules of N-Octadecanoyl-D-valine first form simple aggregates, which can then organize into more complex, hierarchical structures.

In aqueous solutions, above a certain concentration known as the critical micelle concentration (CMC), amphiphilic molecules like N-Octadecanoyl-D-valine can spontaneously form micelles. rsc.org These are typically spherical or cylindrical aggregates where the hydrophobic octadecanoyl tails are sequestered in the core, and the hydrophilic D-valine headgroups form a shell at the interface with the surrounding water. nih.gov

The formation of micelles is a dynamic equilibrium process. Studies on similar N-acyl amino acid surfactants show that properties like the CMC and the size of the micelles are influenced by factors such as the length of the acyl chain and the nature of the amino acid headgroup. rsc.org The aggregation behavior is a direct consequence of the balance between the hydrophobic effect driving the tails together and the electrostatic repulsion and steric hindrance between the polar headgroups, which limits the size of the aggregate.

| Parameter | Description | Relevance to N-Octadecanoyl-D-valine |

| Critical Micelle Concentration (CMC) | The concentration at which micelles begin to form. | A key parameter defining the onset of self-assembly in solution. rsc.org |

| Aggregation Number | The average number of molecules in a single micelle. | Determines the size of the primary self-assembled nanostructure. rsc.org |

| Packing Parameter | A geometric ratio of the tail volume to the headgroup area and tail length. | Predicts the likely shape of the aggregate (e.g., spherical, cylindrical). |

Under certain conditions, the self-assembly of N-Octadecanoyl-D-valine can proceed beyond simple micelles to form elongated, one-dimensional nanostructures such as nanofibers and nanotubes. The formation of these architectures is often favored by strong, directional interactions, particularly the intermolecular hydrogen bonding between the valine headgroups. researchgate.net

This hydrogen bonding network can link the molecules in a linear, head-to-tail fashion, leading to the growth of long, thread-like structures. researchgate.net These primary filaments can then associate laterally, driven by the hydrophobic interactions and Van der Waals forces between the aligned octadecanoyl chains, to form thicker nanofibers or ribbons. In some cases, these flat ribbons can twist due to chiral interactions originating from the D-valine, potentially closing upon themselves to form hollow nanotubes. mdpi.com

Environmental and Structural Factors Governing Self-Assembly

The transition between different supramolecular architectures, such as from micelles to vesicles or the dissolution of assemblies, is highly sensitive to external conditions. For N-Octadecanoyl-D-valine, the key factors influencing its self-assembly are the pH of the solution, the ionic strength of the medium, and the temperature.

The self-assembly of N-Octadecanoyl-D-valine is critically dependent on pH due to the ionizable carboxylic acid moiety in the valine headgroup. The state of this group—protonated (neutral, -COOH) or deprotonated (anionic, -COO⁻)—dramatically alters the intermolecular forces.

At low pH, the carboxylate group is protonated. The reduced electrostatic repulsion between the neutral headgroups allows for stronger hydrogen bonding and closer packing, which favors the formation of planar bilayers that close to form vesicles. This behavior is consistently observed in related N-acyl amino acids. For instance, vesicle formation is predominant in acidic pH ranges for various NAAs, as the conditions support the necessary molecular packing for bilayer structures. nih.govresearchgate.net

Conversely, as the pH increases above the apparent pKa of the headgroup, the carboxylic acid deprotonates, becoming negatively charged. The resulting electrostatic repulsion between the anionic headgroups opposes the tight packing required for bilayers. This favors the formation of structures with higher curvature, such as spherical micelles, or can lead to the complete dissolution of aggregates at sufficiently high pH. acs.org

The table below, based on data from analogous N-acyl amino acids, illustrates the typical pH-dependent vesicle stability.

| Compound | Vesicle Forming pH Range | Predominant State at High pH |

| N-Oleoyl Glycine (B1666218) (NOG) | 5.0 - 6.0 | Micelles/Solution |

| N-Stearoyl Serine (NOS) | 4.0 - 5.0 | Micelles/Solution |

| N-Octadecanoyl-D-valine (projected) | Acidic pH | Micelles/Solution |

This table illustrates the principle of pH-dependent vesicle formation for N-acyl amino acids. Specific values for N-Octadecanoyl-D-valine are projected based on the behavior of these analogous compounds.

Ionic strength also plays a crucial role. The addition of salts, such as NaCl, introduces ions into the solution that can screen the electrostatic repulsion between the charged headgroups at higher pH. This "charge screening" effect can stabilize aggregates and promote the growth of micelles or even induce a transition from micelles to vesicles by reducing the effective headgroup repulsion. nih.gov Studies on related amphiphiles have shown that increasing ionic strength leads to larger aggregate sizes. nih.gov Divalent cations like Ca²⁺ can have an even more pronounced effect, potentially causing the precipitation of the amphiphile or inducing transitions to different, non-bilayer phases due to strong ionic bridging between headgroups. nih.gov

Temperature significantly affects the fluidity of the hydrocarbon chains within the self-assembled structures of N-Octadecanoyl-D-valine. A key thermotropic event is the main phase transition, where the assembly shifts from a more ordered, rigid state (gel phase, Lβ) to a more disordered, fluid state (liquid-crystalline phase, Lα). This transition is a cooperative process that can be measured by techniques like Differential Scanning Calorimetry (DSC). nih.gov

In the gel phase, the octadecanoyl chains are mostly in an all-trans conformation, packed tightly together. In the liquid-crystalline phase, there is an increase in gauche conformations, leading to a more fluid and expanded bilayer. This transition occurs at a characteristic phase transition temperature (Tm).

Detailed thermodynamic studies on monolayers of N-stearoyl-threonine, a structurally similar N-acyl amino acid, provide insight into the thermal behavior. These molecules exhibit a temperature-dependent transition from a liquid-expanded (LE) to a liquid-condensed (LC) phase, which is the 2D analogue of the Lα to Lβ transition in vesicles. The transition pressure and its associated thermodynamic parameters, such as transition entropy (ΔS), can be precisely measured. The transition entropy reflects the change in conformational freedom of the alkyl chains.

The table below summarizes thermodynamic data for the phase transition of N-stearoyl-D-threonine monolayers, which serves as a model for the behavior expected in N-Octadecanoyl-D-valine bilayers.

| Parameter | Definition | Value for N-stearoyl-D-threonine |

| T₀ | Temperature where LE/LC transition ends at zero pressure | 24.0 °C (297.2 K) |

| dπt/dT | Temperature dependence of the phase transition pressure | 1.768 mN (m·K)⁻¹ |

| ΔS | Transition Entropy | Calculated via the 2D Clapeyron equation |

Data adapted from studies on N-stearoyl-threonine monolayers, a close structural analog of N-Octadecanoyl-D-valine. This illustrates the type of thermodynamic characterization applicable to its phase transitions.

This thermotropic phase transition is a critical property of membrane-mimetic systems, as it influences the permeability, stability, and mechanical properties of the vesicles formed by N-Octadecanoyl-D-valine.

Biological Interactions and Mechanistic Elucidation

Interaction with Biological Membranes and Lipid Bilayers

As an amphiphilic molecule, N-Octadecanoyl-D-valine is predisposed to interact with the lipid bilayers that form the basis of cellular membranes. This interaction is governed by its hydrophobic octadecanoyl tail and its more polar D-valine headgroup.

Changes in membrane lipid composition and fluidity directly impact the barrier function of the cell, affecting its permeability and integrity. nih.gov The incorporation of N-Octadecanoyl-D-valine can alter membrane permeability through several mechanisms. On one hand, the increased order imparted by its saturated acyl chain could decrease the passive diffusion of water-soluble molecules across the bilayer. nih.gov

Modulation of Protein and Enzyme Activity

The interaction of N-Octadecanoyl-D-valine extends beyond the lipid bilayer to include direct and indirect effects on proteins and enzymes.

The potential for N-Octadecanoyl-D-valine to bind directly to specific protein targets remains a largely uncharacterized area of research. However, based on its structure, it is plausible that it could interact with intracellular proteins that possess binding sites for fatty acids or related lipids. For instance, many proteins feature hydrophobic pockets or clefts where the octadecanoyl tail could bind, potentially inducing conformational changes that modulate protein function. numberanalytics.com The valine residue itself, known for its role in the hydrophobic cores that stabilize protein structures, could also contribute to binding specificity. frontiersin.orgnih.gov While speculative, potential targets could include fatty acid binding proteins or enzymes involved in lipid metabolism, analogous to other N-acyl amino acids that act as endogenous signaling molecules.

A significant feature of N-Octadecanoyl-D-valine is its enhanced resistance to enzymatic degradation. A major limitation for therapeutic peptides and similar molecules is their rapid breakdown by proteases in the body. pnas.org These enzymes are highly stereospecific and are configured to recognize and cleave peptide bonds involving L-amino acids.

The incorporation of a D-amino acid, such as D-valine, provides a powerful defense against this enzymatic action. The amide bond linking the octadecanoyl group to D-valine is not a substrate for standard proteases. Research has consistently shown that peptides containing D-amino acid substitutions exhibit high resistance to proteolytic degradation in environments like human serum and lysosomal preparations. pnas.org This intrinsic stability suggests that N-Octadecanoyl-D-valine would have a significantly longer biological half-life compared to an equivalent L-valine conjugate.

| Conjugate Type | Susceptibility to Proteases | Rationale | Expected Biological Half-life |

|---|---|---|---|

| L-Amino Acid Conjugate | High | Recognized as a natural substrate by proteases. | Short |

| D-Amino Acid Conjugate (e.g., N-Octadecanoyl-D-valine) | Low | Stereochemistry prevents recognition and cleavage by standard proteases. pnas.org | Long |

D-Amino Acid Oxidase (DAAO) is a key flavoenzyme responsible for the metabolism of D-amino acids in many organisms, including humans. wikipedia.orgnih.gov It catalyzes the oxidative deamination of neutral and hydrophobic D-amino acids, converting them into their corresponding α-keto acids, ammonia, and hydrogen peroxide. wikipedia.orgnih.gov Studies have demonstrated that D-valine can be oxidized by such enzymes to produce 2-oxoisovalerate. nih.gov

However, DAAO's action is dependent on the presence of a free amino group on the D-amino acid. In the N-Octadecanoyl-D-valine molecule, the amino group of D-valine is acylated, forming an amide bond with the fatty acid. Therefore, the intact molecule is not a direct substrate for DAAO. For the D-valine component to be metabolized by DAAO, the amide bond must first be cleaved by an amidase enzyme to release free D-valine. Once liberated, this free D-valine could enter the metabolic pathway where DAAO catalyzes its degradation. nih.govnih.gov This two-step process highlights the metabolic stability of the conjugate and the specific enzymatic machinery required for its breakdown.

| Step | Process | Enzyme (Putative/Actual) | Product(s) |

|---|---|---|---|

| 1 | Amide Bond Hydrolysis | Amidase (e.g., FAAH) | Octadecanoic Acid + Free D-Valine |

| 2 | Oxidative Deamination | D-Amino Acid Oxidase (DAAO) nih.govnih.gov | 2-Oxoisovalerate + Ammonia + H₂O₂ |

Cellular Signaling Pathway Interrogation

The investigation into how N-Octadecanoyl-D-valine and related fatty acyl-D-amino acids (FA-D-AAs) interact with and modulate cellular signaling pathways is an emerging area of research. While direct studies on N-Octadecanoyl-D-valine are limited, the broader class of N-acyl amino acids (NAAAs) provides a framework for understanding its potential roles as a signaling molecule.

Mechanistic Studies on Cellular Responses to Fatty Acyl-D-amino Acids

Fatty acyl amino acids are increasingly recognized as a significant family of endogenous signaling molecules. mdpi.com Research has demonstrated that these lipid conjugates can interact with various cellular targets, suggesting that FA-D-AAs may also function as signaling molecules. nih.gov The cellular functions for many long-chain NAAAs are still largely unknown; however, related fatty acid amides like anandamide (B1667382) are known to be cell signaling molecules that bind to cannabinoid receptors. frontiersin.org

Reports have indicated that certain NAAAs can activate G-protein coupled receptors (GPCRs) and transient receptor potential (TRP) channels. nih.gov For instance, N-arachidonoyl glycine (B1666218) (NAraGly) is an endogenous ligand for the orphan GPCR, GPR18, and other N-acyl amino acids have been shown to bind to GPR72. nih.gov This suggests a potential mechanism whereby N-Octadecanoyl-D-valine could interact with specific GPCRs, initiating downstream signaling cascades within the cell. The nature of the fatty acid and the amino acid components both play a crucial role in determining the binding affinity and specificity for these receptors. mdpi.comnih.gov

Furthermore, some N-acyl amino acids have exhibited neuroprotective or psychopharmacological effects, while others have demonstrated antiproliferative activity in vitro. mdpi.comnih.gov The incorporation of a D-amino acid, such as D-valine, introduces a stereochemical element that could lead to unique interactions with cellular targets compared to their more common L-enantiomers.

Investigation of Antimicrobial Mechanisms via Membrane Disruption

A primary proposed mechanism for the antimicrobial action of lipophilic compounds like N-Octadecanoyl-D-valine is the disruption of bacterial cell membranes. The structure of N-Octadecanoyl-D-valine, featuring a long, saturated C18 fatty acyl chain (octadecanoyl) and an amino acid headgroup, is amphipathic, allowing it to insert into and destabilize the lipid bilayers of microbial membranes.

The process of membrane disruption by antimicrobial peptides (AMPs), which share structural similarities with fatty acyl amino acids, has been extensively studied and offers several models for this mechanism: nih.gov

Pore Formation: The molecules may aggregate within the membrane to form pores or channels, such as through a "barrel-stave" or "toroidal-pore" model. This compromises the membrane's integrity, leading to the leakage of essential ions and metabolites and ultimately causing cell death. nih.govrsc.org

Carpet Model: Alternatively, the molecules can accumulate on the surface of the membrane, forming a "carpet-like" layer. liverpool.ac.uk At a critical concentration, this layer disrupts the membrane's curvature and integrity, leading to its disintegration in a detergent-like manner.

The length and saturation of the fatty acyl chain are critical factors. The C18 chain of N-Octadecanoyl-D-valine provides high lipophilicity, which can enhance its ability to integrate into and disrupt pathogenic membranes. Studies on arginine- and valine-rich antimicrobial peptides have confirmed that they kill bacteria by targeting and damaging the cell membrane. researchgate.net The conjugation of fatty acids to peptides containing D-amino acids has been shown to be a promising strategy for creating potent antimicrobial agents against multidrug-resistant bacteria. nih.gov

| Factor | Influence on Antimicrobial Activity | Example/Mechanism | Reference |

|---|---|---|---|

| Fatty Acyl Chain Length | Affects lipophilicity and membrane integration. An optimal length often exists for maximal activity. | Longer chains (e.g., C18) enhance disruption of pathogenic membranes. | |

| Amphipathicity | Allows interaction with both the lipid and aqueous phases of the membrane environment. | Molecules insert into the lipid bilayer, disrupting its structure. | nih.gov |

| Concentration | Activity is concentration-dependent, with higher concentrations leading to more significant disruption. | At high concentrations, peptides can transform membranes into stripe-like structures. | nih.gov |

| Stereochemistry (D-amino acid) | Enhances stability against enzymatic degradation, prolonging the compound's active lifetime. | D-amino acids provide resistance to proteases. |

Comparative Analysis of Enantiomeric (D- vs. L-Valine) Biological Activities

The use of a D-amino acid instead of the more common L-amino acid profoundly impacts the biological properties of N-Octadecanoyl-valine. This stereochemical difference is central to its interaction with the inherently chiral environments of biological systems, such as enzymes and receptors.

Differential Interactions with Chiral Biological Environments

One of the most significant advantages of incorporating D-amino acids into bioactive molecules is the enhanced stability against enzymatic degradation. Most proteases, which are enzymes that break down proteins and peptides, are stereospecific for L-amino acids. Consequently, molecules containing D-amino acids are resistant to these enzymes, which can lead to a significantly longer biological half-life. Research on antimicrobial peptides has shown that the inclusion of D-amino acids results in high stability in various biological environments, including serum. nih.gov

L-valine is an essential branched-chain amino acid (BCAA) integral to protein synthesis and numerous metabolic pathways. nih.gov High concentrations of L-valine can have significant metabolic effects, including the inhibition of plant growth and influences on insulin (B600854) sensitivity and lipid metabolism in mammals. frontiersin.orgnih.govnih.gov These effects are mediated through its recognition by specific enzymes and transporters within metabolic pathways.

In contrast, D-valine is not typically incorporated into proteins via ribosomal synthesis and follows different metabolic routes. nih.gov Its derivatives are often utilized in pharmaceuticals specifically to leverage their increased stability and altered biological activity. The stereochemistry of the amino acid can also influence the self-assembly properties of the molecule, which in turn affects its interaction with cell membranes. Therefore, the biological activity of N-Octadecanoyl-D-valine is not only defined by its fatty acyl component but is also critically shaped by the unique chiral nature of its D-valine moiety, leading to distinct interactions compared to its L-enantiomer.

| Property | N-Acyl-D-Valine Derivatives | N-Acyl-L-Valine Derivatives | Reference |

|---|---|---|---|

| Enzymatic Stability | High resistance to degradation by proteases. | Susceptible to degradation by proteases. | |

| Biological Half-Life | Generally longer due to enhanced stability. | Generally shorter due to metabolic turnover. | nih.gov |

| Role in Protein Synthesis | Not incorporated into proteins via standard ribosomal synthesis. | A proteinogenic amino acid, essential for protein synthesis. | nih.gov |

| Metabolic Role | Primarily utilized in synthetic applications for stability; metabolic pathways are distinct from L-valine. | Plays a key role in muscle metabolism, energy production, and other metabolic pathways. | nih.govnih.gov |

| Interaction with Chiral Systems | Interacts differently with chiral receptors and enzymes, potentially leading to unique biological activities. | Recognized by specific enzymes and transporters geared for L-amino acids. |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Influence of Acyl Chain Length on Biological Function and Self-Assembly

The N-octadecanoyl moiety, a saturated 18-carbon chain, is a critical determinant of the molecule's behavior, particularly its lipophilicity and capacity for self-assembly. The length of the acyl chain in N-acyl amino acids directly influences their physicochemical properties and, consequently, their biological functions.

Longer acyl chains, such as the C18 in N-Octadecanoyl-D-valine, generally lead to increased hydrophobicity. This characteristic is crucial for its interaction with and integration into lipid bilayers, which can affect membrane fluidity and permeability. Studies on homologous series of N-acyl amino acids and related amphiphiles have consistently demonstrated a direct correlation between acyl chain length and self-assembly behavior. For instance, research on N-acyl GABAs and N-acyltris(hydroxymethyl)aminomethane (NATM) shows that increasing the fatty acid chain length from C8 to C18 enhances self-assembly. rsc.orgacs.org This is often observed as a decrease in the critical aggregation concentration (CAC) and a linear dependency of transition enthalpies and entropies on the chain length. rsc.orgacs.org

In the context of biological activity, the chain length can modulate function and specificity. Studies on N-acyl glutamate (B1630785) and N-acyl phenylalaninate have shown that while foamability decreases with longer chains (from C12 to C18), foam stability increases. chalmers.se Furthermore, the toxicity of some amino acid-based surfactants was found to increase with the length of the N-acyl chain. chalmers.se This suggests that the C18 chain of N-Octadecanoyl-D-valine provides a strong hydrophobic driving force for membrane interaction and self-organization, a property that can be tuned by altering the chain length. For example, a shorter C16 chain, as in N-Palmitoyl-D-valine, results in lower lipophilicity and a reduced melting point.

| Acyl Chain Length | Compound Type/Study | Observed Effect | Reference |

|---|---|---|---|

| C10 to C18 | N-acyltris(hydroxymethyl)aminomethane (NATM) | Critical aggregation concentration (CAC) decreases with increasing chain length. | rsc.org |

| C8 to C18 | N-acyl GABAs | Transition enthalpies and entropies are linearly dependent on the acyl chain length. | acs.org |

| C12, C14, C16, C18 | N-acyl glutamate, N-acyl phenylalaninate | Foam stability increases with increasing chain length. | chalmers.se |

| C10 to C16 | N-acyl derivatives of alanine, serine, methionine, glutamic acid, aspartic acid | Aquatic toxicity increases with increasing chain length. | chalmers.se |

| C16 vs. C18 | N-Palmitoyl-D-valine vs. N-Octadecanoyl-D-valine | C18 chain exhibits higher lipophilicity and melting point compared to C16. |

Impact of Amino Acid Side Chain and Backbone Modifications

The valine residue in N-Octadecanoyl-D-valine provides a non-polar, aliphatic isopropyl side chain. The nature of this amino acid "headgroup" is pivotal for biological activity. Research on N-acyl amino acids as mitochondrial uncouplers has shown that neutral, non-polar side chains are essential for potency. nomuraresearchgroup.com

In one study, N-acyl amino acids with neutral side chains like leucine, isoleucine, and tryptophan were effective at stimulating mitochondrial respiration, whereas those with charged side chains (e.g., lysine, glutamic acid) were inactive. nomuraresearchgroup.com This highlights the importance of the hydrophobicity and lack of charge on the valine side chain for the potential biological activities of N-Octadecanoyl-D-valine. Modifications to this side chain would be expected to significantly alter its activity profile. For example, replacing valine with a charged amino acid would likely diminish its ability to interact with and traverse lipid membranes.

Backbone modifications can also have a profound impact. While some tolerance for steric modifications to the amino acid backbone has been observed, such as the use of homoglycine, significant changes can disrupt the specific conformations required for activity. nomuraresearchgroup.com The amide bond linking the octadecanoyl chain and the valine is a key structural feature. Modifications to this backbone, for instance through N-methylation, have been used in peptide design to increase proteolytic resistance and improve bioavailability by altering hydrogen bonding patterns and conformational flexibility. researchgate.net

| Amino Acid Headgroup | Side Chain Property | Effect on Respiration | Reference |

|---|---|---|---|

| Leucine, Isoleucine, Valine, Tryptophan | Neutral, Non-polar/Aromatic | Potent uncouplers, stimulate respiration. | nomuraresearchgroup.com |

| Glutamine, Proline | Neutral, Polar/Cyclic | Potent uncouplers, stimulate respiration. | nomuraresearchgroup.com |

| Lysine, Glutamic Acid, Tyrosine | Charged (Basic/Acidic), Polar | Unable to induce respiration. | nomuraresearchgroup.com |

Stereochemical Effects on Activity and Selectivity (D- vs. L-Isomer)

The stereochemistry of the amino acid component is a crucial factor influencing the biological properties of N-acyl amino acids. N-Octadecanoyl-D-valine features the D-enantiomer of valine, which is the mirror image of the naturally occurring L-valine found in proteins. libretexts.orgmasterorganicchemistry.com This "unnatural" stereochemistry has significant implications for its biological stability and activity.

The primary advantage of the D-configuration is its increased resistance to enzymatic degradation. Proteases in biological systems are highly stereospecific and are adapted to recognize and cleave peptide bonds involving L-amino acids. By incorporating a D-amino acid, N-Octadecanoyl-D-valine is less likely to be metabolized by common proteases, potentially leading to a longer biological half-life compared to its L-isomer, N-Octadecanoyl-L-valine.

Furthermore, stereochemistry can directly impact biological activity and selectivity. Studies on cyclic antimicrobial peptides have demonstrated that systematically replacing L-amino acids with their D-isomers can dramatically alter the therapeutic profile. researchgate.netchapman.edu In some cases, the introduction of D-amino acids resulted in peptides with broad-spectrum antimicrobial activity and significantly lower toxicity toward mammalian cells. researchgate.netchapman.edu Similarly, in the development of specific enzyme inhibitors, the stereochemistry at a chiral center can be the deciding factor for potency, with one enantiomer being significantly more active than the other. rsc.org This principle suggests that the D-valine in N-Octadecanoyl-D-valine is not merely a stabilizing feature but may also confer a distinct activity and selectivity profile compared to its L-counterpart.

| Isomer | Key Characteristics | Implications for N-Octadecanoyl-valine | Reference |

|---|---|---|---|

| D-Isomer (e.g., D-Valine) | "Unnatural" configuration. Not typically recognized by proteases. Can alter peptide conformation. | Increased resistance to enzymatic degradation, potentially longer biological half-life. May confer unique activity and selectivity. | researchgate.netchapman.edu |

| L-Isomer (e.g., L-Valine) | Naturally occurring in proteins. Readily recognized and metabolized by proteases. | More susceptible to enzymatic degradation, likely shorter biological half-life. Represents the standard substrate for many enzymes. | masterorganicchemistry.com |

Rational Design of N-Octadecanoyl-D-valine Derivatives for Specific Research Applications

Rational design involves the strategic modification of a lead compound to enhance desired properties or introduce new functionalities based on an understanding of its SAR. nih.govrsc.org For N-Octadecanoyl-D-valine, this approach can be used to create derivatives tailored for specific research purposes, such as probes for studying membrane dynamics, modulators of protein-lipid interactions, or components of self-assembling biomaterials.

Key strategies for the rational design of derivatives could include:

Acyl Chain Modification: The length, saturation, and branching of the C18 chain can be altered. Introducing unsaturation (i.e., creating N-Oleoyl-D-valine) would change the fluidity and packing of the molecule in membranes. Shortening or lengthening the chain would systematically alter hydrophobicity, affecting self-assembly and membrane partitioning. mdpi.com

Amino Acid Substitution: The D-valine headgroup can be replaced with other D-amino acids to probe the effect of side chain size, polarity, and functionality. For example, substituting valine with D-leucine or D-isoleucine could explore the impact of subtle changes in side-chain structure, while substitution with D-phenylalanine would introduce aromaticity, potentially enabling π-π stacking interactions.

Backbone and Functional Group Addition: Functional groups could be added to the molecule for specific applications. For instance, attaching a fluorescent reporter group would allow for visualization of the molecule's localization in cells or its interaction with specific proteins. Adding a reactive group could enable covalent cross-linking to study binding partners.

Quantitative structure-activity relationship (QSAR) modeling can further refine this process by correlating physicochemical descriptors of designed derivatives with their predicted activity, allowing for more targeted and efficient design of novel compounds. nih.gov

Computational and Theoretical Investigations of N Octadecanoyl D Valine Systems

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For N-Octadecanoyl-D-valine, MD simulations can provide deep insights into its dynamic behavior in various environments, from its integration into cell membranes to its self-organization into larger structures.

Modeling Membrane Interactions and Bilayer Integration Dynamics

As an amphiphilic molecule, N-Octadecanoyl-D-valine is expected to spontaneously insert itself into phospholipid bilayers, which are the primary components of cell membranes. MD simulations are ideally suited to model this process. The simulation would typically start with one or more N-Octadecanoyl-D-valine molecules placed in the solvent near a pre-equilibrated lipid bilayer.

The simulation would then track the interactions driving the integration:

Hydrophobic Effect: The long, hydrophobic 18-carbon octadecanoyl tail would be driven out of the aqueous environment and into the nonpolar core of the bilayer, aligning with the acyl chains of the membrane lipids. scispace.com

Polar Interactions: The more polar D-valine headgroup, with its carboxyl and amide groups, would position itself at the lipid-water interface, potentially forming hydrogen bonds with lipid headgroups and surrounding water molecules. nih.gov

Simulations can reveal how the integration of N-Octadecanoyl-D-valine affects the properties of the membrane itself, such as its fluidity, thickness, and lateral pressure profile.

Table 1: Representative Parameters from a Hypothetical MD Simulation of N-Octadecanoyl-D-valine in a POPC Bilayer

| Parameter | Description | Hypothetical Value/Observation |

| Simulation Time | Total duration of the simulation to observe integration and equilibration. | 500 nanoseconds (ns) |

| Force Field | Set of parameters used to describe the potential energy of the system. | CHARMM36m (for lipids), CGenFF (for ligand) |

| Membrane Bilayer | Model membrane used in the simulation. | Palmitoyl-oleoyl-phosphatidylcholine (POPC) |

| Area Per Lipid | Average area occupied by a lipid molecule in the bilayer plane. | May increase slightly upon insertion of the compound. |

| Bilayer Thickness | Average distance between the lipid headgroup regions. | May show local thinning or thickening around the compound. |

| Order Parameter (SCD) | A measure of the conformational order of the lipid acyl chains. | Local changes may be observed, indicating altered membrane fluidity. |

Conformational Analysis of N-Octadecanoyl-D-valine in Various Environments

The biological function and interaction profile of N-Octadecanoyl-D-valine are intrinsically linked to its three-dimensional shape or conformation. The molecule possesses significant conformational flexibility, primarily due to the rotatable bonds in the octadecanoyl chain and the valine side chain. MD simulations can be used to explore the accessible conformations in different environments, such as in water, in a nonpolar solvent, or when embedded within a lipid bilayer.

In an aqueous environment, the long hydrocarbon tail is likely to adopt a collapsed, compact conformation to minimize its exposure to water. Conversely, when integrated into the hydrophobic core of a membrane, the tail would likely be in a more extended, linear conformation, aligning with the neighboring lipid chains. The orientation and dynamics of the D-valine headgroup at the interface determine its interaction potential with other molecules.

Table 2: Hypothetical Conformational Substates of N-Octadecanoyl-D-valine from MD Simulations

| Environment | Dominant Conformation of Octadecanoyl Tail | Key Dihedral Angles (Hypothetical) | D-Valine Headgroup Orientation |

| Water | Collapsed/Globular | Multiple gauche conformations | Exposed to solvent |

| Lipid Bilayer Core | Extended/All-trans | Predominantly anti (~180°) | Anchored at the lipid-water interface |

| Vacuum | Random coil | Mix of gauche and anti | No preferential orientation |

Simulation of Self-Assembly Processes at the Molecular Level

Many amphiphilic molecules, particularly chiral ones, can spontaneously self-assemble into complex, ordered nanostructures when their concentration exceeds a certain threshold. researchgate.netnih.gov Given its chiral D-valine headgroup and amphiphilic nature, N-Octadecanoyl-D-valine is a candidate for forming such structures. Theories of tubule formation suggest that chiral molecules tend to pack at a slight angle to their neighbors rather than perfectly parallel. nih.gov This chiral packing can induce a twist in a bilayer, leading to the formation of cylindrical or helical structures. nih.govrsc.org

Coarse-grained MD simulations, where groups of atoms are represented as single beads, are particularly effective for studying these large-scale, slow self-assembly processes. nih.gov A typical simulation would start with many N-Octadecanoyl-D-valine molecules randomly distributed in a solvent box. Over the course of the simulation, one could observe the initial formation of small clusters, which then merge and grow into larger aggregates like micelles, and potentially into more complex morphologies like nanofibers or tubules. nih.govrsc.org

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govyoutube.com This method is invaluable for identifying potential protein targets of N-Octadecanoyl-D-valine and understanding the structural basis of its activity.

Ligand-Protein Interaction Modeling

N-acyl amino acids are known to interact with various proteins. mdpi.comresearchgate.net Potential targets for N-Octadecanoyl-D-valine could include enzymes involved in lipid metabolism or proteins that transport fatty acids. For example, Fatty Acid Binding Proteins (FABPs) are a family of intracellular proteins that chaperone lipids and could potentially bind N-Octadecanoyl-D-valine in their binding cavity.

In a molecular docking study, the 3D structure of a target protein is used as a receptor. The N-Octadecanoyl-D-valine molecule is treated as the flexible ligand. The docking algorithm samples a vast number of possible binding poses and conformations, scoring them based on a function that estimates the binding affinity. nih.gov The results can pinpoint the most likely binding site and predict the key amino acid residues involved in the interaction through forces like hydrogen bonds and hydrophobic contacts.

Table 3: Hypothetical Docking Results of N-Octadecanoyl-D-valine with a Putative Protein Target (e.g., FABP)

| Parameter | Description | Hypothetical Result |

| Target Protein | The protein receptor used for the docking simulation. | Human Fatty Acid Binding Protein 4 (FABP4) |

| Docking Software | The program used to perform the simulation. | AutoDock Vina |

| Binding Energy (ΔG) | The estimated free energy of binding. A more negative value indicates stronger binding. | -9.5 kcal/mol |

| Predicted Binding Site | The location on the protein where the ligand is predicted to bind. | Internal hydrophobic cavity |

| Key Interacting Residues | Amino acids in the binding site predicted to form significant contacts with the ligand. | Arg126 (H-bond with carboxyl), Phe57 (π-alkyl), Multiple aliphatic residues (hydrophobic contact) |

Host-Guest Chemistry and Complexation Studies (e.g., with cyclodextrins)

Host-guest chemistry involves the formation of complexes between a large 'host' molecule and a smaller 'guest' molecule. Cyclodextrins are common hosts; they are cone-shaped oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They are often studied for their ability to encapsulate hydrophobic molecules or parts of molecules, which can be useful in various applications.

Computational methods like molecular docking and MD simulations can be used to study the potential complexation of N-Octadecanoyl-D-valine with different types of cyclodextrins (e.g., α-, β-, or γ-cyclodextrin, which differ in cavity size). Simulations would likely show the long, hydrophobic octadecanoyl tail inserting into the nonpolar cyclodextrin (B1172386) cavity to form a stable inclusion complex, while the polar D-valine headgroup remains outside, interacting with the solvent. These simulations can predict the preferred orientation, the stability of the complex (binding free energy), and which cyclodextrin provides the best fit.

Table 4: Hypothetical Binding Affinity of N-Octadecanoyl-D-valine with Different Cyclodextrins

| Host Molecule | Cavity Diameter (Å) | Predicted Binding Free Energy (ΔG) | Comments |

| α-Cyclodextrin | ~5.7 | -4.2 kcal/mol | Cavity may be too small for optimal fit of the octadecanoyl chain. |

| β-Cyclodextrin | ~7.8 | -7.1 kcal/mol | Good size match for the hydrocarbon chain, leading to a stable complex. |

| γ-Cyclodextrin | ~9.5 | -6.5 kcal/mol | Cavity may be too wide for tight hydrophobic contacts along the entire chain. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Development of Predictive Models for Mechanistic Insights

No predictive QSAR models for N-Octadecanoyl-D-valine have been reported in the searched scientific literature. The development of such models would require a dataset of structurally related compounds with measured biological or supramolecular activities, which is not currently available.

Elucidation of Key Structural Features Influencing Biological or Supramolecular Behavior

Without QSAR models, the specific structural features of N-Octadecanoyl-D-valine that are key influencers of its behavior cannot be computationally elucidated through this method. General principles of medicinal chemistry and molecular interactions can provide hypotheses, but these have not been quantified or validated through published QSAR studies for this compound.

Advanced Research Directions and Future Perspectives

Development of Biomimetic Systems Utilizing N-Octadecanoyl-D-valine

The amphiphilic structure of N-Octadecanoyl-D-valine, comprising a long hydrophobic octadecanoyl tail and a hydrophilic D-valine headgroup, makes it an ideal candidate for constructing biomimetic systems, particularly artificial cell membranes. Researchers utilize Langmuir monolayers at the air-water interface as a two-dimensional model to study the behavior of this molecule.

Studies on related N-acyl amino acids, such as N-octadecanoyl-L-alanine, have shown that these molecules form stable Langmuir-Blodgett films. researchgate.net The interactions within these films, including intermolecular hydrogen bonding and the formation of metal complexes with ions like Ag+ and Zn2+, are crucial for their structure and stability. researchgate.net The stereochemistry of the amino acid headgroup plays a significant role in the packing and domain morphology of these monolayers. For instance, monolayers of the L-enantiomer of N-octadecanoyl valine exhibit dendritic growth patterns, a testament to the influence of chirality on supramolecular organization. researchgate.netresearchgate.net This behavior is fundamental to mimicking the complex, ordered structures found in biological membranes. The D-configuration of the valine in N-Octadecanoyl-D-valine is particularly interesting as it can offer resistance to enzymatic degradation compared to its natural L-isomer, a valuable property for creating robust biomimetic systems.

Future research is directed towards creating more complex biomimetic membranes by incorporating N-Octadecanoyl-D-valine into mixed lipid systems or by functionalizing the valine headgroup. These systems could serve as platforms for studying lipid-protein interactions, membrane transport, and the influence of chirality on membrane function.

Integration into Advanced Materials for Research Tool Development (e.g., functional hydrogels, responsive systems)

The self-assembly properties of N-Octadecanoyl-D-valine position it as a valuable building block for advanced soft materials, such as functional hydrogels and responsive systems. While research on hydrogels made specifically from N-Octadecanoyl-D-valine is nascent, the principles are well-established from studies on other N-terminally modified amino acids.

These amphiphiles can form hydrogels by creating an entangled network of nanofibers in water. rsc.orgmdpi.com The formation of these networks is driven by a combination of hydrophobic interactions between the long alkyl chains and hydrogen bonding between the amino acid headgroups. mdpi.com The resulting hydrogels can be responsive to external stimuli such as pH, temperature, or the presence of specific ions or molecules, leading to applications in areas like controlled release and environmental remediation. rsc.org For example, studies on Fmoc-amino acids show they can form hydrogels that exhibit syneresis (the expulsion of liquid from a gel) in the presence of metal ions. rsc.orgrsc.org

The integration of N-Octadecanoyl-D-valine into such materials could create systems with unique chiral properties. The table below outlines the potential integration and resulting functionalities.

| Material Type | Building Block | Driving Force for Assembly | Potential Functionality |

| Functional Hydrogel | N-Octadecanoyl-D-valine | Hydrophobic interactions, Hydrogen bonding | Chiral recognition, Stimuli-responsive scaffolding, Biocompatible matrix |

| Responsive Monolayer | N-Octadecanoyl-D-valine | Amphiphilicity, Intermolecular forces | Enantioselective sensing, Controlled permeability interface |

| Mixed-Component Gels | N-Octadecanoyl-D-valine + other gelators (e.g., Fmoc-Tyr) | Synergistic self-assembly | Enhanced mechanical properties with chiral functionality |

Future work will likely focus on synthesizing and characterizing these hydrogels, exploring their mechanical properties through rheology, and demonstrating their utility as research tools for cell culture, separation science, and sensing applications. rsc.orgnih.gov

Fundamental Studies on Enantioselective Molecular Recognition and Sensing

Chirality is a fundamental property of biological systems, and developing synthetic hosts for the enantioselective recognition of molecules is a major goal in chemistry. rsc.org N-Octadecanoyl-D-valine and related compounds are excellent models for studying these phenomena at interfaces.

Langmuir monolayers provide a controlled environment to investigate chiral discrimination. acs.org When spread at the air-water interface, chiral amphiphiles like N-octadecanoyl valine can interact differently with enantiomers of other molecules (e.g., amino acids) dissolved in the water subphase. researchgate.net These stereoselective interactions can be detected by changes in surface pressure or surface potential. researchgate.net Research has shown that the structure of the monolayer itself plays a decisive role in the molecular recognition process. researchgate.net For instance, fluorescence microscopy studies reveal distinct differences in the condensed phase domain structures between enantiomeric and racemic monolayers of N-acyl amino acids. researchgate.net

The development of sensing platforms based on these principles is a promising area. Chiral fluorescent sensors, for example, can exhibit enhanced fluorescence in the presence of a specific enantiomer. rsc.orgrsc.org A system incorporating N-Octadecanoyl-D-valine could be designed where the binding of a target enantiomer perturbs the supramolecular assembly, leading to a measurable optical or electrochemical signal. Recent advances in chiral covalent-organic framework (COF) membranes demonstrate the potential for creating highly sensitive and selective enantioselective sensors. nih.gov

Fundamental studies in this area aim to elucidate the precise non-covalent interactions (e.g., hydrogen bonding, steric effects) that govern enantioselective recognition, paving the way for the rational design of highly effective chiral sensors and separation materials. mdpi.com

Exploration of Enzymatic Transformations and Metabolic Fates in Model Systems

Understanding the metabolic stability and potential enzymatic transformations of N-Octadecanoyl-D-valine is crucial for its application in biological contexts. The metabolic fate of its constituent parts, stearic acid and L-valine, is well-documented. L-valine, a branched-chain amino acid (BCAA), is catabolized via transamination to its corresponding α-keto acid, which is then converted through several steps to succinyl-CoA, an intermediate of the citric acid cycle. wikipedia.orgnih.gov

However, the stereochemistry of N-Octadecanoyl-D-valine significantly alters its expected metabolic pathway. The D-configuration of the valine residue is known to confer resistance to degradation by the enzymes that typically catabolize L-amino acids. This enhanced stability is a key advantage for certain applications.

While the D-valine core may resist degradation, the amide bond linking the stearic acid and valine moieties could be a target for enzymatic cleavage by amidases or lipases. google.com Similarly, the octadecanoyl (stearic acid) chain could potentially undergo oxidation. The table below summarizes the known metabolic pathways of the L-isomer and the expected fate of the D-isomer construct.

| Component | Typical Metabolic Pathway (L-isomer) | Expected Fate in N-Octadecanoyl-D-valine |

| Valine | Transamination followed by oxidative decarboxylation to enter the citric acid cycle. wikipedia.orgnih.gov | Resistant to standard BCAA catabolic enzymes due to D-configuration. |

| Octadecanoyl Chain | Beta-oxidation to produce acetyl-CoA. | May be susceptible to oxidation. |

| Amide Linkage | N/A | Potential target for cleavage by amidase or lipase (B570770) enzymes. google.com |

Future research in model systems, such as in vitro enzyme assays or cell culture models, will be necessary to precisely map the metabolic fate of N-Octadecanoyl-D-valine. Isotopic labeling studies could trace the molecule and its potential breakdown products, providing a comprehensive understanding of its biotransformation and persistence in biological environments. nih.gov This knowledge is essential for the safe and effective design of advanced materials and biomimetic systems intended for biological interaction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.